7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- A triazolo[1,5-a]pyrimidine core with a 4,7-dihydro configuration.
- Substituents:
- 4-Ethoxyphenyl at position 5.
- Methyl at position 3.
- Carboxamide at position 6, linked to a 2-methoxyphenyl group.
Synthesis methodologies for related triazolopyrimidines emphasize green chemistry principles, such as the use of water-ethanol solvent systems and recyclable catalysts (e.g., 4,4’-trimethylenedipiperidine) to achieve high yields (75–90%) .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOJSTXMSXWTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H25N5O3
- Molecular Weight : 407.474 g/mol
- IUPAC Name : 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The compound features a complex structure that includes a triazole ring fused with a pyrimidine system. The ethoxy and methoxy substituents enhance its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the triazolopyrimidine core.
- Substitution Reactions : Modifying the aromatic rings to introduce various functional groups.
- Purification Techniques : Employing chromatography to isolate the desired product with high purity.
Anticancer Activity
Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.
In vitro studies have shown that similar triazolopyrimidine derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Study 1: Anticancer Screening
A comparative study assessed the anticancer efficacy of several triazolopyrimidine derivatives against MCF-7 cells. The results revealed that derivatives with similar structural features to our compound showed cytotoxic effects with IC50 values ranging from 15 to 25 μM .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were screened against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL, indicating promising antibacterial potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes such as topoisomerases or kinases involved in DNA replication and cell cycle regulation.
- Receptor Interaction : Potential binding to specific receptors could modulate cellular signaling pathways leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Fluorophenyl (): Fluorine substitution improves metabolic stability and binding affinity due to electronegativity and small atomic radius .
- Benzylthio (): Enhances hydrophobic interactions in antibacterial activity but may reduce solubility .
Position 2/5 Modifications :
- Methyl at Position 5 (Common) : A conserved feature across analogs, likely contributing to structural stability and moderate steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
